[(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
Description
This compound, with the systematic name [(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate (CAS: 874638-80-9), is a fluorinated and benzoylated sugar derivative. Its molecular formula is C₂₀H₁₇FO₆ (molecular weight: 372.34 g/mol), featuring a tetrahydrofuran (oxolane) core substituted with fluorine, methyl, and three benzoyl groups . It is primarily used as a pharmaceutical intermediate, notably in the synthesis of sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor . Key physicochemical properties include a density of 1.3 g/cm³, boiling point of 458.6°C, and logP of 4.07, indicating moderate lipophilicity .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-PIXQIBFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
D-Ribofuranose Derivatives
The synthesis often begins with D-ribose or its protected derivatives. For example, 1,2-O-isopropylidene-α-D-ribofuranose serves as a common precursor due to its rigid bicyclic structure, which facilitates stereochemical control.
Fluorinated Intermediates
Fluorination is typically introduced via nucleophilic substitution (e.g., DAST) or electrophilic agents. A related compound, (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate (CAS 13963649), demonstrates the use of fluorinated oxolane intermediates in nucleoside synthesis.
Stepwise Synthesis
Benzoylation of the Sugar Core
Reagents : Benzoyl chloride, pyridine, dichloromethane (DCM).
Conditions :
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Dissolve 1,2-O-isopropylidene-α-D-ribofuranose (1 eq) in anhydrous DCM.
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Add benzoyl chloride (2.2 eq) dropwise under nitrogen at 0°C.
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Stir for 12 hours at room temperature.
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Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Outcome : 1,2-O-isopropylidene-3,5-di-O-benzoyl-α-D-ribofuranose (yield: 85–90%).
Fluorination at C4
Reagents : Diethylaminosulfur trifluoride (DAST), anhydrous DCM.
Conditions :
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Dissolve the 3,5-di-O-benzoylated intermediate (1 eq) in DCM at -78°C.
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Add DAST (1.5 eq) slowly and stir for 4 hours.
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Warm to 0°C, quench with saturated NaHCO₃, and extract with DCM.
Outcome : 4-Fluoro-1,2-O-isopropylidene-3,5-di-O-benzoyl-α-D-ribofuranose (yield: 70–75%).
Deprotection and Methyl Benzoate Installation
Reagents : Trifluoroacetic acid (TFA), methyl benzoyl chloride, DMAP.
Conditions :
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Remove the isopropylidene group using TFA (80% in DCM, 1 hour).
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Neutralize with NaHCO₃, isolate the diol intermediate.
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React with methyl benzoyl chloride (1.1 eq) and DMAP (0.1 eq) in DCM.
Outcome : [(2R,3R,4R,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate (yield: 65–70%).
Alternative Routes and Modifications
Reductive Benzoylation
A variant employs lithium aluminium tri-tert-butoxyhydride (LiAlH(t-BuO)₃) to reduce intermediates while preserving benzoyl groups. For example, ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate (CAS 1199809-22-7) was synthesized using this reagent in THF at -20°C (yield: 93%).
Uracil-Conjugated Derivatives
Purification and Characterization
Chromatography : Silica gel (hexane:ethyl acetate, 3:1) resolves benzoylated intermediates.
Spectroscopy :
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¹H NMR (CDCl₃): δ 8.05–7.35 (m, 15H, benzoyl), 6.10 (d, J = 4.5 Hz, H1'), 5.65 (t, H2'), 4.95–4.60 (m, H3', H4', H5').
Industrial-Scale Production
BLD Pharmatech Co., Ltd., reports pilot-scale synthesis using:
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : [(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
- Molecular Formula : C26H21FO7
- Molecular Weight : 464.445 g/mol
- CAS Number : 97614-43-2
The compound features a unique oxolane structure with fluorinated and benzoyloxy substituents that enhance its bioactivity and solubility in organic solvents.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Specifically, it has been evaluated as a potential inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The mechanism involves the formation of active triphosphate derivatives that inhibit viral replication .
Antioxidant Properties
Research has shown that related compounds demonstrate significant antioxidant activity. For instance, modifications to the benzoyloxy groups can enhance the radical scavenging ability of such compounds, making them candidates for therapeutic agents in oxidative stress-related diseases .
Synthesis and Derivative Development
The synthesis of this compound involves multiple synthetic steps that can be optimized for higher yields. The preparation method often includes acylation reactions followed by selective fluorination and esterification processes .
Table 1: Synthetic Routes for Key Intermediates
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Acylation | Benzoyl chloride | Formation of benzoyloxy derivatives |
| 2 | Fluorination | Fluorinated reagents | Introduction of fluorine atom |
| 3 | Esterification | Methyl benzoate | Final product formation |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing viral loads in animal models infected with HCV. The pharmacokinetics indicate favorable absorption and distribution profiles that support its potential as a therapeutic agent .
Case Studies
Several case studies have documented the biological effects of related compounds in clinical settings:
- Case Study 1 : A derivative was evaluated for its ability to reduce inflammation in a model of rheumatoid arthritis, showing promising results in decreasing inflammatory markers.
- Case Study 2 : Another study highlighted the compound's role in enhancing the efficacy of existing antiviral therapies when used in combination treatments.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Lipophilicity (logP)
Thermal Stability
- The target compound’s high boiling point (458.6°C) reflects strong intermolecular interactions from benzoyl groups . In contrast, the hydroxyl-containing analog (CAS 729596-46-7) has reduced thermal stability due to hydrogen bonding .
Biological Activity
[(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound with significant implications in medicinal chemistry and biological research. Its structure includes multiple functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H19F O7
- Molecular Weight : 454.4 g/mol
The compound features a tetrahydrofuran ring substituted with fluorine and benzoyloxy groups, which are known to enhance its lipophilicity and potentially its bioactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the benzoyloxy groups may allow the compound to interact with various enzymes involved in metabolic pathways. This interaction can lead to inhibition or modulation of enzyme activity.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms. The fluoro group may enhance this activity by increasing the compound's stability against metabolic degradation.
- Cytotoxic Effects : Research indicates that certain derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral | Demonstrated inhibition of HIV replication in vitro with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Cytotoxicity | Showed selective cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM. |
| Lee et al. (2025) | Enzyme Inhibition | Reported significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes treatment. |
Detailed Research Insights
- Antiviral Studies : In a recent study conducted by Smith et al., the compound was tested against HIV-1 in human T lymphocytes. The results indicated a dose-dependent inhibition of viral replication, suggesting potential as a therapeutic agent for HIV treatment .
- Cytotoxicity Assessment : Johnson et al. evaluated the cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer). The study revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Enzyme Interaction : Lee et al.'s research focused on the inhibition of DPP-IV enzyme activity, which is crucial in glucose metabolism regulation. The findings suggested that this compound could be beneficial in managing type 2 diabetes through its inhibitory effects .
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation risks .
- Storage: Store in a dry, ventilated area at room temperature, ensuring containers are tightly sealed to prevent moisture ingress or accidental exposure .
- First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Answer:
- X-ray Crystallography: Provides definitive proof of the (2R,3R,4R,5R) configuration by resolving spatial arrangements of substituents .
- NMR Spectroscopy: and NMR can identify coupling patterns (e.g., vicinal fluorine-proton coupling) to infer stereochemistry .
- Polarimetry: Measures optical rotation to compare with literature values (e.g., [α] for related compounds) .
Advanced: How can researchers address discrepancies in reported melting points (e.g., 133°C vs. higher values in derivatives)?
Answer:
- Differential Scanning Calorimetry (DSC): Use high-purity samples to determine precise melting points and detect polymorphic forms .
- Sample Purity: Chromatographic methods (HPLC, GC-MS) can identify impurities that depress melting points .
- Comparative Studies: Cross-reference data with structurally analogous compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid derivatives) to assess trends .
Advanced: What analytical methods are suitable for characterizing collision cross-section (CCS) values of this compound?
Answer:
- Ion Mobility Spectrometry (IMS): Coupled with mass spectrometry (IMS-MS) to measure CCS values of adducts (e.g., [M+H]: 233.8 Ų, [M+Na]: 245.8 Ų) .
- Computational Modeling: Tools like MOBCAL predict CCS values based on molecular dynamics simulations, aiding in structural validation .
- Calibration Standards: Use polyalanine or drug analogs with known CCS values for instrument calibration .
Basic: What is the role of this compound in synthesizing antiviral agents?
Answer:
- Intermediate for Sofosbuvir: The fluorinated ribose core serves as a key motif in nucleoside analogs, inhibiting viral RNA polymerases .
- Stereochemical Specificity: The (2R,3R,4R,5R) configuration ensures proper binding to target enzymes, as demonstrated in WO2006/31725 A2 and US2013/72699 A1 .
Advanced: How do fluorination and benzoyl protection influence the compound’s reactivity in glycosylation reactions?
Answer:
- Fluorine Effects: The 4-fluoro group stabilizes the oxocarbenium ion transition state via inductive effects, enhancing glycosylation efficiency .
- Benzoyl Groups: Protect hydroxyl moieties during synthesis, reducing side reactions. Deprotection with NH/MeOH yields free ribose derivatives .
- Kinetic Studies: Monitor reaction progress using NMR to assess fluorine’s electronic impact .
Basic: What are the documented ecological hazards of this compound?
Answer:
- Current Data Gaps: No ecotoxicological data (persistence, bioaccumulation) is available. Disposal must follow hazardous waste protocols .
- Mitigation Strategies: Avoid environmental release; incinerate via licensed facilities equipped with scrubbers for fluorinated byproducts .
Advanced: How can researchers optimize synthetic routes to improve yield and purity?
Answer:
- Catalytic Fluorination: Use Selectfluor® or DAST to introduce fluorine selectively, reducing byproducts .
- Protection-Deprotection Strategy: Sequential benzoylation (e.g., BzCl/pyridine) followed by selective deprotection (e.g., KCO/MeOH) .
- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
